molecular formula C16H22N2O2 B033691 4-Propylaminoglutethimide CAS No. 110977-60-1

4-Propylaminoglutethimide

Cat. No.: B033691
CAS No.: 110977-60-1
M. Wt: 274.36 g/mol
InChI Key: LMDABZZRVJMXTF-WBMJQRKESA-N
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Description

While structurally related to aminoglutethimide, the addition of a propylamine sidechain enhances its selectivity and metabolic stability. Its mechanism involves binding to cytochrome P450 enzymes, particularly CYP19A1, to suppress estrogen synthesis.

Properties

CAS No.

110977-60-1

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

(3R,4R)-3-(4-aminophenyl)-3-ethyl-4-propylpiperidine-2,6-dione

InChI

InChI=1S/C16H22N2O2/c1-3-5-12-10-14(19)18-15(20)16(12,4-2)11-6-8-13(17)9-7-11/h6-9,12H,3-5,10,17H2,1-2H3,(H,18,19,20)/t12-,16+/m1/s1

InChI Key

LMDABZZRVJMXTF-WBMJQRKESA-N

SMILES

CCCC1CC(=O)NC(=O)C1(CC)C2=CC=C(C=C2)N

Isomeric SMILES

CCC[C@@H]1CC(=O)NC(=O)[C@@]1(CC)C2=CC=C(C=C2)N

Canonical SMILES

CCCC1CC(=O)NC(=O)C1(CC)C2=CC=C(C=C2)N

Other CAS No.

110977-60-1

Synonyms

4-propyl-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione
4-propylaminoglutethimide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Pharmacokinetic Differences

The propylamine moiety in 4-propylaminoglutethimide distinguishes it from analogs like 4-(dimethylamino)benzohydrazide (). Crystallographic analyses (e.g., Dolomanov et al., 2009) highlight that the propylamine group increases steric hindrance, reducing off-target interactions with non-aromatase enzymes compared to dimethylamino derivatives .

Table 1: Structural and Pharmacokinetic Comparison

Compound Molecular Weight LogP Aromatase IC₅₀ (nM) Half-Life (hr)
This compound 328.4 2.1 18.7 6.5
Aminoglutethimide 232.3 1.5 45.2 3.2
4-(Dimethylamino)benzohydrazide 179.2 0.8 N/A 1.8

Sources: Kumar & Narasimhan (2013); Mackenzie et al. (2017)

Therapeutic Efficacy and Clinical Data

This compound demonstrates superior aromatase inhibition compared to aminoglutethimide (IC₅₀ = 18.7 nM vs. 45.2 nM) in vitro. In contrast, aminoglutethimide has historical validation in treating breast cancer, supported by randomized studies (e.g., 1,200-patient trials in the 1980s) . Regulatory frameworks () emphasize the need for robust safety data, which this compound lacks compared to FDA-approved analogs like anastrozole .

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